2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile

Description

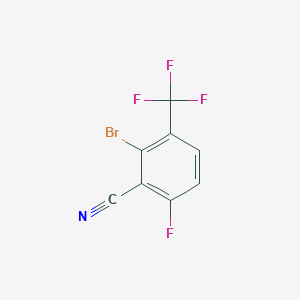

2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₂BrF₄N. Its structure features a bromine atom at position 2, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 3 of the benzene ring, with a nitrile (-CN) substituent completing the functionalization.

The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical intermediates . Bromine and fluorine substituents further modulate electronic and steric properties, influencing reactivity in cross-coupling reactions or nucleophilic substitutions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF4N/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPGCILKULCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091606-83-4 | |

| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method includes the reaction of 2,6-difluorobenzonitrile with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzonitriles, fluorinated aromatic compounds, and various functionalized derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile serves as a versatile building block in organic synthesis. It participates in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles (amines, thiols) to create diverse derivatives.

- Reduction Reactions : The nitrile group can be reduced to amines using lithium aluminum hydride.

- Oxidation Reactions : The trifluoromethyl group can undergo oxidation to form carboxylic acids .

Pharmaceutical Development

This compound is significant in medicinal chemistry as an intermediate for synthesizing potential drug candidates. Its structural features allow for the modification of pharmacological properties, enhancing the efficacy of therapeutic agents. For instance, it has been explored as an intermediate in developing inhibitors for various biological targets .

Research indicates that this compound exhibits biological activity that could be harnessed for therapeutic purposes. Its interactions with molecular targets suggest potential applications in drug development focused on diseases such as cancer .

Case Study 1: Pharmaceutical Intermediate

In a study examining the synthesis of bioactive compounds, this compound was utilized as a key intermediate. The resulting derivatives demonstrated enhanced biological activity compared to their precursors, indicating the compound's potential role in drug discovery .

Case Study 2: Comparative Analysis with Analog Compounds

A comparative study highlighted the unique reactivity of this compound against similar compounds like 2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Bromo-5-fluorobenzonitrile. This analysis revealed that the presence of both bromine and trifluoromethyl groups allows for distinct substitution patterns and electronic effects that are advantageous in synthetic applications .

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Different substitution pattern |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Fluorine instead of bromine | Lacks the bromine atom |

| 2-Bromo-5-fluorobenzonitrile | Bromine and fluorine groups | Different electronic properties |

Toxicity Profile

The toxicity profile of this compound indicates it is harmful upon oral exposure and toxic if swallowed. This necessitates careful handling during research and application . Further studies are essential to assess its safety for therapeutic use.

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile and related compounds:

*Calculated based on analogous compounds.

Key Differences and Implications

Substituent Effects on Reactivity: The trifluoromethyl group in the target compound and 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile enhances electron withdrawal, making the nitrile carbon more electrophilic. Halogen Position: Bromine at position 2 (target compound) vs. position 4 (4-bromo-3-fluorobenzonitrile ) alters steric hindrance and regioselectivity in Suzuki-Miyaura couplings.

Physical Properties :

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) compared to compounds like 2-bromo-3-fluorobenzonitrile , which may improve membrane permeability in bioactive molecules.

- Melting Points and Solubility : Bulky substituents (e.g., trifluoroethoxy in ) reduce solubility in polar solvents, whereas simpler analogs (e.g., 4-bromo-3-fluorobenzonitrile ) may exhibit higher aqueous solubility.

Applications :

- Pharmaceutical Intermediates : The target compound’s trifluoromethyl group is valuable in drug design for metabolic stability, as seen in analogs used in bicalutamide impurity analysis .

- Agrochemicals : Compounds like 2,6-bis(trifluoroethoxy)-3-bromobenzonitrile highlight the role of fluorine in pesticide development, suggesting similar utility for the target compound.

Research Findings and Trends

- Synthetic Challenges : Bromine and fluorine substituents necessitate precise control in palladium-catalyzed reactions to avoid dehalogenation .

- Analytical Methods: High-performance liquid chromatography (HPLC) methods, as described for 4-amino-2-(trifluoromethyl)benzonitrile , are critical for purity assessment in halogenated nitriles.

- Thermodynamic Stability : Density-functional theory (DFT) studies, akin to those in , could predict the target compound’s correlation energy and stability.

Biological Activity

2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by its unique arrangement of halogen substituents and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple electronegative groups significantly influences its chemical properties, enhancing its reactivity and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Weight | 253.01 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

| Log P (octanol-water) | Not available |

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and halogen substituents exhibit enhanced antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes.

- Case Study : A study conducted on structurally similar compounds revealed that the introduction of a trifluoromethyl group significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival.

- Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It can bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane penetration, leading to increased cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | Low | Moderate |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | High | Low |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile, and how can purity be optimized?

Methodological Answer:

- Synthesis: The compound can be synthesized via sequential halogenation and nitrile introduction. For example, bromination of fluorinated precursors followed by cyanation using copper(I) cyanide under controlled conditions (e.g., 80–120°C in DMF) .

- Purification: Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Kanto Reagents’ catalogs emphasize >95.0% purity via high-performance liquid chromatography (HPLC) validation .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR: and NMR to confirm fluorine and proton environments. For example, shifts near -60 ppm indicate trifluoromethyl groups, while aromatic protons show splitting due to bromine and fluorine coupling .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (theoretical: 268.0 g/mol) and isotopic patterns (Br/F signatures) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Kanto Reagents’ protocols recommend avoiding moisture and light exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

Methodological Answer:

- Directing Effects: The electron-withdrawing trifluoromethyl and nitrile groups deactivate the ring, favoring substitution at the bromine-adjacent position. Computational modeling (DFT) predicts activation barriers for competing pathways .

- Experimental Validation: Use competitive reactions with isotopic labeling (e.g., ) to track positional preferences in Suzuki couplings .

Q. What analytical methods are suitable for detecting trace impurities, such as dehalogenated byproducts?

Methodological Answer:

- HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Detect impurities like 4-amino-2-(trifluoromethyl)benzonitrile (relative retention time ~0.4) via UV at 254 nm and confirm with MS/MS .

- Quantitative Limits: Achieve detection thresholds <0.1% by optimizing injection volumes and MS sensitivity settings .

Q. How does the trifluoromethyl group influence reactivity compared to methyl or chloro substituents in cross-coupling reactions?

Methodological Answer:

- Comparative Studies: The -CF group increases oxidative stability but reduces electron density, slowing Pd-catalyzed couplings. Kinetic studies (e.g., using Hammett plots) show σ values for -CF (~0.43) vs. -Cl (~0.37) correlate with reaction rates .

- Catalyst Optimization: Use Pd(OAc) with SPhos ligand in toluene/EtOH at 100°C to enhance yields despite electron deficiency .

Q. How can contradictory data in cross-coupling reaction yields be resolved?

Methodological Answer:

- Variable Control: Systematically test parameters:

- Solvent Effects: Compare DMF (polar aprotic) vs. THF (less coordinating).

- Base Selection: KCO vs. CsCO for differing solubility and basicity.

- Catalyst Loading: Vary Pd(0) from 1–5 mol% to identify saturation points.

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.